molecular formula C19H20N4O4 B6540810 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2-methoxyphenyl)urea CAS No. 1058393-14-8

3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2-methoxyphenyl)urea

Cat. No.: B6540810
CAS No.: 1058393-14-8
M. Wt: 368.4 g/mol
InChI Key: LDUCMOBREDDCJR-UHFFFAOYSA-N
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Description

3-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2-methoxyphenyl)urea is a synthetic organic compound with a complex structure involving a pyridazine ring, a furan ring, and a methoxyphenyl group. It possesses significant potential in various fields due to its unique molecular arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis. A common route starts with the formation of the pyridazine ring, followed by the introduction of the furan moiety through a cyclization reaction. The final steps involve the coupling of the methoxyphenyl urea.

Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow chemistry techniques to ensure consistent product quality and yield. Advanced catalytic methods and optimized reaction conditions are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

  • Reduction: Reduction reactions may target the pyridazine ring, altering its oxidation state.

  • Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions:
  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Halogenating agents or electrophiles under suitable reaction conditions.

Major Products: Depending on the reaction conditions and reagents, the compound can yield various oxidized, reduced, or substituted products, each with distinct properties.

Scientific Research Applications

Biology and Medicine: Its pharmacophoric groups suggest potential as a lead compound in drug discovery, particularly for targeting enzymes and receptors involved in various diseases.

Industry: In industrial applications, the compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Molecular Targets: The compound may interact with various biological targets, such as enzymes or receptors, through specific binding interactions facilitated by its functional groups.

Pathways Involved: The exact pathways can vary but generally involve modulation of biochemical processes through inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazine

  • 1-(2-Methoxyphenyl)-3-(pyridazin-3-yl)urea

  • 3-(Furan-2-yl)-1-(2-methoxyphenyl)urea

Uniqueness: Compared to similar compounds, 3-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(2-methoxyphenyl)urea stands out due to its additional functional groups, providing enhanced reactivity and potential for various applications.

This detailed article outlines the compound's synthesis, reactivity, and applications, capturing its multifaceted potential

Properties

IUPAC Name

1-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-16-7-3-2-6-14(16)21-19(25)20-11-5-12-23-18(24)10-9-15(22-23)17-8-4-13-27-17/h2-4,6-10,13H,5,11-12H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUCMOBREDDCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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